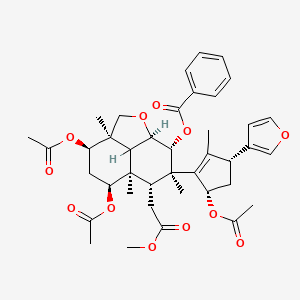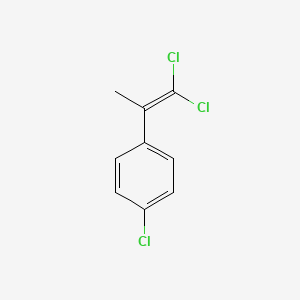
N,N'-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide): is a synthetic organic compound characterized by its unique structure, which includes a butane-1,4-diyl backbone and two oxazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) typically involves the reaction of butane-1,4-diamine with oxazole-2-carboxylic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions may include:
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: Room temperature to 60°C
- Reaction time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles with different substituents.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydrogen atoms on the oxazole rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogen atoms or other functional groups.
科学的研究の応用
Chemistry: N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with specific biological targets, leading to the development of therapeutic agents.
Industry: In the industrial sector, N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) can be used in the production of polymers and advanced materials. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials.
作用機序
The mechanism of action of N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) involves its interaction with specific molecular targets. The oxazole rings can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity. The butane-1,4-diyl backbone provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets.
類似化合物との比較
Similar Compounds:
N,N’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: This compound has a similar butane-1,4-diyl backbone but features imidazole rings instead of oxazole rings.
4,4’-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione): This compound also has a butane-1,4-diyl backbone but includes dioxolane rings.
Uniqueness: N,N’-(Butane-1,4-diyl)di(4,5-dihydro-1,3-oxazole-2-carboxamide) is unique due to its specific combination of oxazole rings and a butane-1,4-diyl backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
| 77124-74-4 | |
分子式 |
C12H18N4O4 |
分子量 |
282.30 g/mol |
IUPAC名 |
N-[4-(4,5-dihydro-1,3-oxazole-2-carbonylamino)butyl]-4,5-dihydro-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C12H18N4O4/c17-9(11-15-5-7-19-11)13-3-1-2-4-14-10(18)12-16-6-8-20-12/h1-8H2,(H,13,17)(H,14,18) |
InChIキー |
XDQFZGYYCKNNQQ-UHFFFAOYSA-N |
正規SMILES |
C1COC(=N1)C(=O)NCCCCNC(=O)C2=NCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



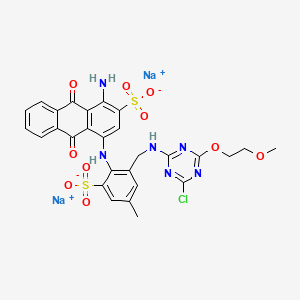

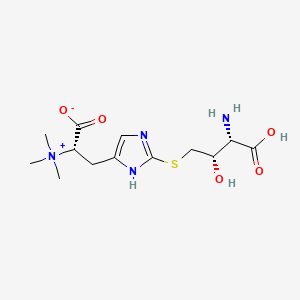
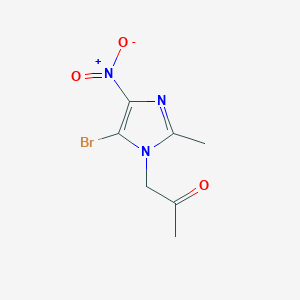
![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
